molecular formula C14H19BrO B1266839 p-Bromophenyl heptyl ketone CAS No. 7295-48-9

p-Bromophenyl heptyl ketone

Cat. No.: B1266839
CAS No.: 7295-48-9
M. Wt: 283.2 g/mol
InChI Key: QMCHXDWPJPADAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Aryl Ketones and Brominated Aromatics within Modern Organic Synthesis Paradigms

Aryl ketones are a significant class of compounds in organic chemistry, characterized by a carbonyl group directly attached to an aromatic ring. fiveable.me They serve as crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals and fragrances. fiveable.me The synthesis of aryl ketones is a well-established field, with the Friedel-Crafts acylation being a classic and fundamental method. fiveable.me Modern synthetic paradigms have expanded this repertoire significantly, introducing milder and more versatile techniques. These include various cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which often utilize palladium or other transition metal catalysts to form the key aryl-carbonyl bond from precursors like aryl halides and acyl donors. organic-chemistry.orgacs.org

Brominated aromatics, or aryl bromides, are themselves cornerstones of modern synthesis. nih.gov The bromine atom is an excellent leaving group in a multitude of reactions, particularly in transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net This reactivity makes aryl bromides valuable precursors for constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The preparation of brominated aromatics is typically achieved through electrophilic aromatic substitution, a reaction that has been extensively studied to control regioselectivity. nih.govfiveable.me Modern methods often employ reagents like N-bromosuccinimide (NBS) or combinations such as ammonium (B1175870) bromide and an oxidant like Oxone, which offer milder conditions and improved selectivity compared to using elemental bromine. organic-chemistry.orgcommonorganicchemistry.comorganic-chemistry.org

Broad Research Significance of Ketones Bearing Aromatic Halides in Synthetic and Mechanistic Chemistry

Ketones that bear aromatic halides, such as p-bromophenyl heptyl ketone, are particularly valuable in synthetic chemistry because they are bifunctional molecules. They possess two distinct reactive sites: the carbonyl group and the carbon-halogen bond. This dual reactivity allows for a wide range of selective chemical transformations.

The ketone functional group can undergo a variety of reactions. For instance, it can be reduced to a secondary alcohol, which can then be used in further synthetic steps, or it can be completely reduced to an alkane. fiveable.me It can also serve as a handle for chain elongation or the introduction of other functional groups at the alpha-position. libretexts.org

Simultaneously, the aryl-bromine bond provides a powerful tool for molecular construction. It is a key functional group for participating in numerous palladium-catalyzed cross-coupling reactions. This enables chemists to attach a wide variety of substituents—including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups—to the aromatic ring. nih.gov The ability to use the bromo-substituent as a synthetic handle for building complex molecular frameworks makes compounds like this compound useful building blocks. chemscene.com This strategic combination of a modifiable ketone and a versatile coupling site makes such compounds highly significant for creating diverse and complex target molecules, particularly in the fields of medicinal chemistry and materials science. ontosight.aichemicalbook.com

Overview of this compound's Position within Specialized Chemical Literature

While the broader classes of aryl ketones and brominated aromatics are subjects of extensive research, this compound itself is more specifically positioned within the chemical literature as a readily available synthetic intermediate. Its presence is noted in chemical catalogs and databases, indicating its availability for use in synthetic endeavors. nist.govepa.govsigmaaldrich.com

The specific research significance of this compound is largely derived from its representative structure. It embodies the useful bifunctionality discussed previously, making it a practical starting material or building block. ontosight.ai Researchers may select this compound for the synthesis of more complex molecules where a p-bromophenyl moiety is desired alongside a long alkyl chain that can be further modified via the ketone. For example, its structure is relevant to studies involving enzyme inhibition or for creating probes for biochemical research. ontosight.ai Although it may not be the central subject of a large volume of dedicated studies, its value lies in its utility as a tool for chemists to build more complex and potentially bioactive molecules, leveraging the well-established reactivity of both the aryl-bromide and ketone functional groups. ontosight.aichemicalbook.com

Compound Names Mentioned

Table 2: List of Chemical Compounds
Compound Name
This compound
1-(4-bromophenyl)octan-1-one
N-bromosuccinimide (NBS)
Ammonium bromide
Oxone

Strategic Approaches to the Ketone Moiety Construction

The formation of the carbonyl group and its connection to the aromatic ring and the alkyl chain is a critical aspect of synthesizing this compound. Several classical and modern synthetic reactions are employed for this purpose.

Acylation Reactions as a Primary Synthetic Route

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a direct and efficient method for producing this compound. mdpi.comgoogle.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.comorganic-chemistry.orgorganic-chemistry.org

For the synthesis of this compound, this would typically involve the reaction of bromobenzene (B47551) with heptanoyl chloride. The presence of a Lewis acid, such as aluminum chloride (AlCl₃), facilitates the formation of a highly electrophilic acylium ion from heptanoyl chloride. organic-chemistry.org This acylium ion is then attacked by the electron-rich bromobenzene ring.

The bromine atom on the benzene (B151609) ring is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. chemistrysteps.comlibretexts.orgleah4sci.com Due to steric hindrance at the ortho positions, the para-substituted product, this compound, is generally the major product. researchgate.net

Table 1: Key Reactants and Catalysts in Friedel-Crafts Acylation

Role Compound Function
Aromatic SubstrateBromobenzeneThe aromatic ring that undergoes acylation.
Acylating AgentHeptanoyl ChlorideProvides the heptanoyl group (heptyl chain and carbonyl).
CatalystAluminum Chloride (AlCl₃)Lewis acid that generates the acylium ion electrophile.

Employment of Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents provide an alternative and powerful method for the construction of carbon-carbon bonds, including the formation of ketones. Organozinc reagents, for instance, are widely used in organic synthesis for their ability to form C-C bonds through reactions like the Negishi coupling. nih.gov While direct acylation with organozinc reagents can be challenging, they can be used in palladium-catalyzed cross-coupling reactions with acyl chlorides to yield ketones. mdpi.com

The Suzuki-Miyaura coupling, another palladium-catalyzed reaction, is a versatile method for creating carbon-carbon bonds. youtube.comlibretexts.orgorganic-chemistry.org This reaction typically involves the coupling of an organoboron compound with an organic halide. libretexts.org For the synthesis of this compound, one could envision a coupling between a p-bromophenylboronic acid derivative and heptanoyl chloride. The reaction is carried out in the presence of a palladium catalyst and a base. mdpi.comyoutube.com

Condensation Reactions for Related Ketone Structures

Condensation reactions, such as the Claisen-Schmidt condensation, are valuable for synthesizing α,β-unsaturated ketones. taylorandfrancis.comwikipedia.org This reaction involves the base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org While this method does not directly produce this compound, it can be a route to a precursor. For example, p-bromobenzaldehyde could react with a ketone containing a heptyl group under basic conditions. The resulting α,β-unsaturated ketone could then be selectively reduced to yield the saturated this compound.

Similarly, the aldol (B89426) condensation can be employed to create α,β-unsaturated ketones. youtube.comorganic-chemistry.orgresearchgate.net This reaction involves the base- or acid-catalyzed reaction of two aldehyde or ketone molecules to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated. youtube.comresearchgate.net A crossed aldol condensation between p-bromobenzaldehyde and a suitable ketone could produce an unsaturated precursor that, upon reduction, would yield the target molecule.

Tailoring the Heptyl Chain and Directed p-Bromophenyl Substituent Introduction

The synthesis can also be approached by first establishing the phenyl heptyl ketone structure and then introducing the bromo substituent, or by building the heptyl chain on a pre-functionalized aromatic ring.

Regioselective and Stereoselective Alkylation Strategies

Alkylation reactions can be used to construct the heptyl chain. For instance, one could start with a smaller p-bromophenyl alkyl ketone and sequentially add carbon atoms to the alkyl chain through α-alkylation of the corresponding enolate. This approach requires careful control of reaction conditions to achieve the desired regioselectivity and avoid polyalkylation.

The Wittig reaction offers a powerful method for alkene synthesis, which can be a precursor to the heptyl group. organic-chemistry.orglumenlearning.commasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. lumenlearning.commasterorganicchemistry.com For instance, p-bromobenzaldehyde could be reacted with a Wittig reagent containing a six-carbon chain to form an alkene. Subsequent hydrogenation of the double bond would yield the heptyl group.

Targeted Halogenation Methods for Aromatic Rings (Bromination at the Para Position)

If the synthetic strategy involves introducing the bromine atom onto the phenyl heptyl ketone precursor, a targeted halogenation method is required. The acyl group of phenyl heptyl ketone is a deactivating group and a meta-director in electrophilic aromatic substitution. chemistrysteps.comlibretexts.org However, if the synthesis starts with a phenol (B47542) or aniline (B41778) derivative, the hydroxyl or amino group is a strong activating group and an ortho, para-director. ncert.nic.in

A common strategy is to perform an electrophilic bromination on an activated aromatic ring. For example, starting with phenyl heptyl ketone, direct bromination would primarily yield the meta-bromo isomer. To achieve para-bromination, one could start with a precursor that has a para-directing group, such as an alkyl group, and then transform it into the ketone functionality. Alternatively, methods like the Sandmeyer reaction on a para-amino-substituted precursor can be used to introduce the bromo group at the desired position.

Highly regioselective bromination of aromatic compounds can also be achieved using specific reagents and catalysts. nih.govtandfonline.comorganic-chemistry.org For instance, N-bromosuccinimide (NBS) in the presence of a suitable catalyst can provide high para-selectivity. nih.gov

Table 2: Summary of Synthetic Strategies

Strategy Key Reaction Description
Direct AcylationFriedel-Crafts AcylationAcylation of bromobenzene with heptanoyl chloride.
Organometallic CouplingSuzuki-Miyaura CouplingCoupling of a p-bromophenylboronic acid derivative with heptanoyl chloride.
Condensation-ReductionClaisen-Schmidt/Aldol CondensationFormation of an α,β-unsaturated ketone precursor followed by reduction.
Alkene Formation-ReductionWittig ReactionFormation of an alkene from p-bromobenzaldehyde, followed by hydrogenation.
Directed HalogenationElectrophilic BrominationIntroduction of the bromo group at the para position of a suitable precursor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)octan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCHXDWPJPADAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223237
Record name p-Bromophenyl heptyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7295-48-9
Record name 1-(4-Bromophenyl)-1-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7295-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Bromophenyl heptyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bromophenyl heptyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of P Bromophenyl Heptyl Ketone

Mechanistic Pathways of the Ketone Functionality

The ketone group is a site of significant chemical activity, primarily involving the electrophilic carbonyl carbon and the acidic α-hydrogens.

The most fundamental reaction of the ketone functionality is nucleophilic addition to the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com In this process, a nucleophile attacks the partially positive carbon atom of the C=O bond. This attack forces the pi electrons of the carbonyl bond onto the electronegative oxygen atom, resulting in a tetrahedral alkoxide intermediate. libretexts.org During this transformation, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.orglibretexts.org Subsequent protonation of the alkoxide intermediate yields an alcohol. libretexts.org

For p-bromophenyl heptyl ketone, the two substituents on the carbonyl carbon (the p-bromophenyl group and the heptyl group) are not equivalent. Consequently, the product of nucleophilic addition, 1-(4-bromophenyl)octan-1-ol, possesses a new stereocenter at the carbinol carbon. libretexts.org In the absence of a chiral catalyst or enzyme, the nucleophile can attack from either face of the trigonal planar carbonyl group with equal probability. libretexts.org This non-discriminatory attack results in the formation of a 50:50 racemic mixture of the two possible enantiomers (R and S). libretexts.org

The reversibility of the nucleophilic addition depends on the basicity of the incoming nucleophile compared to the resulting alkoxide. masterorganicchemistry.com

Irreversible Addition: Strong nucleophiles, such as those derived from Grignard reagents (e.g., MeMgBr) or hydride sources (e.g., NaBH₄), are much stronger bases than the resulting alkoxide. The reaction is therefore effectively irreversible. masterorganicchemistry.com

Reversible Addition: Weaker nucleophiles, whose conjugate acids have pKa values comparable to that of the resulting alcohol, will exist in equilibrium with the carbonyl compound. masterorganicchemistry.com

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) allows this compound to form an enol or an enolate ion under acidic or basic conditions, respectively. This process, known as enolization, is central to the reactivity at the α-position. rsc.org The enol form can act as a nucleophile, enabling a variety of α-functionalization reactions.

Modern synthetic methods focus on achieving this functionalization asymmetrically. Enol catalysis, for instance, utilizes a chiral Brønsted acid to promote enantioselective enolization, which can then react with various electrophiles to form C-C, C-N, and C-O bonds with high stereocontrol. uni-koeln.de This strategy could be applied to this compound to synthesize chiral derivatives with a new stereocenter at the α-carbon. For example, direct α-amination has been demonstrated on related ketone structures under oxidative conditions. acs.org Similarly, α-halogenation is a classic transformation; the bromination of acyclic ketones like 2-octanone (B155638) demonstrates that reaction occurs at the α-carbon. sci-hub.se

The carbonyl group of this compound can be selectively reduced to a secondary alcohol, 1-(4-bromophenyl)octan-1-ol, using various methods, including hydroboration and transfer hydrogenation.

Hydroboration: This reaction involves the addition of a boron-hydrogen bond across the C=O double bond. Reagents like pinacolborane (HBpin), often activated by a simple catalyst such as potassium carbonate (K₂CO₃), can efficiently reduce ketones under mild conditions. acs.org Asymmetric hydroboration, using chiral ligands, can produce the alcohol product with high enantioselectivity. For instance, the catalytic hydroboration of related vinylarenes followed by oxidation has been used to access chiral boronate esters and subsequently chiral alcohols like (R)-1-(4-bromophenyl)ethanol. bac-lac.gc.ca

Transfer Hydrogenation: This method offers a safe and practical alternative to using high-pressure molecular hydrogen (H₂). wikipedia.org It involves the transfer of hydrogen from a donor molecule, typically isopropanol, to the ketone, catalyzed by a transition metal complex. wikipedia.org Ruthenium and manganese complexes are commonly employed. wikipedia.orgnih.gov The process is often highly efficient and can be rendered asymmetric by using chiral ligands on the metal catalyst, allowing for the synthesis of specific enantiomers of the resulting alcohol. wikipedia.orgsigmaaldrich.com

Table 1: Comparison of Reductive Transformations for the Ketone Functionality
MethodTypical ReagentsKey FeaturesPotential ProductCitations
HydroborationPinacolborane (HBpin), Catecholborane, K₂CO₃ (catalyst)Mild reaction conditions; can be made highly enantioselective with chiral catalysts; tolerates the aryl bromide.1-(4-bromophenyl)octan-1-ol acs.orgbac-lac.gc.carsc.org
Transfer HydrogenationIsopropanol (H-donor), Ruthenium or Manganese catalyst, Base (e.g., KOtBu)Avoids use of H₂ gas; operationally simple; can be highly enantioselective with chiral ligands.1-(4-bromophenyl)octan-1-ol wikipedia.orgnih.govliverpool.ac.uk

Reactivity of the p-Bromophenyl Group

The carbon-bromine bond on the aromatic ring is a versatile functional group, primarily serving as a handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

The aryl bromide moiety of this compound is an ideal electrophile for some of the most powerful C-C bond-forming reactions in modern organic synthesis. A key advantage of these reactions is their high functional group tolerance, allowing the ketone group to remain unaffected. nih.govchemie-brunschwig.ch The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The reaction is highly versatile, tolerates a wide array of functional groups including ketones, and can be performed in aqueous conditions. nih.govlibretexts.org This would allow for the synthesis of various 4-aryl- or 4-vinyl-substituted phenyl heptyl ketones.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. chemie-brunschwig.chntu.edu.sg This reaction forms a new C-C bond at one of the sp² carbons of the alkene, providing a direct route to substituted styrenyl-type compounds while preserving the ketone. wits.ac.za

Sonogashira Coupling: This reaction constructs a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.orgrsc.org This method would transform this compound into a 4-(alkynyl)phenyl heptyl ketone derivative.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of the p-Bromophenyl Group
ReactionCoupling PartnerCatalyst SystemBond FormedCitations
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)Pd(0) catalyst + BaseAryl-Aryl or Aryl-Vinyl nih.govlibretexts.orgacs.org
HeckAlkene (e.g., H₂C=CHR)Pd(0) catalyst + BaseAryl-Vinyl chemie-brunschwig.chntu.edu.sgwits.ac.za
SonogashiraTerminal Alkyne (e.g., H-C≡C-R)Pd(0) catalyst + Cu(I) co-catalyst + Amine BaseAryl-Alkynyl libretexts.orgorganic-chemistry.orgrsc.org

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like bromine) on an aromatic ring with a strong nucleophile. masterorganicchemistry.com The mechanism proceeds via an addition-elimination sequence, involving the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com

A critical requirement for the SNAr reaction is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comsemanticscholar.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. In this compound, the acyl group (-COR) is indeed electron-withdrawing and is located para to the bromine atom. However, a ketone is generally considered a moderately deactivating group. It is typically not sufficiently electron-withdrawing to activate the ring for SNAr under standard conditions, especially when compared to powerful activating groups like nitro (-NO₂) or cyano (-CN). masterorganicchemistry.com

Therefore, while theoretically possible, the direct substitution of the bromine atom by a nucleophile is kinetically unfavorable and represents a significant limitation in the reactivity of the p-bromophenyl group. Palladium-catalyzed cross-coupling reactions are overwhelmingly the more facile and synthetically useful pathways for the functionalization of this moiety.

Radical Reactions Involving the Bromine Moiety

The bromine atom on the phenyl ring of this compound is a key functional group that can direct its reactivity in radical reactions. The carbon-bromine bond can participate in radical processes through single-electron transfer (SET) pathways or homolytic cleavage, leading to the formation of an aryl radical. This reactivity is fundamental in various transformations.

Generally, aromatic halides can be reduced via radical pathways. For instance, photolytic treatment of aromatic halides with sodium borohydride (B1222165) can induce reduction through a SET mechanism. bbhegdecollege.com Similarly, the reduction of compounds like trans-β-bromostyrene with lithium aluminum deuteride (B1239839) proceeds via a SET pathway involving a vinyl radical intermediate. bbhegdecollege.com This principle extends to the p-bromophenyl moiety of the ketone, suggesting its potential to form a phenyl radical intermediate under appropriate reductive conditions. This aryl radical can then be trapped by a hydrogen atom donor to yield the debrominated product, heptanophenone.

The p-bromophenyl group can also be involved in oxidative radical reactions. For example, stable aminium salts like tris(p-bromophenyl)aminium hexachloroantimonate are known to act as convenient one-electron oxidants for a range of organic molecules, highlighting the ability of the p-bromophenyl moiety to participate in electron transfer processes. acs.org The generation of radicals from aryl bromides is a cornerstone of many cross-coupling reactions, where the aryl radical can engage with various coupling partners. While often mediated by transition metals, these processes fundamentally involve radical intermediates where the bromine atom is the leaving group.

The stability of the generated aryl radical is influenced by the substituents on the aromatic ring. The heptanoyl group on this compound has electronic effects that can influence the properties of the radical intermediate. The general principle of radical formation involves the reaction proceeding through an intermediate sp2 carbon-centered radical where the bromine atom has been abstracted. bbhegdecollege.com

Complex Reaction Architectures: Multi-component and Cascade Reactions

This compound and its precursors are valuable substrates in the design of complex reaction sequences such as multi-component reactions (MCRs) and cascade reactions. These reactions offer significant advantages in synthetic efficiency by constructing complex molecular architectures from simpler starting materials in a single pot.

A notable example is the palladium-catalyzed multicomponent cascade reaction for the synthesis of dihydrochalcones. acs.org In a process analogous to the synthesis of 1,3-bis(4-bromophenyl)propan-1-one, a related diaryl propanone, this compound could potentially be synthesized or utilized. acs.org For example, a reaction involving a p-bromophenyl derivative, a suitable coupling partner, and a source of the heptanoyl group could be envisioned. Cascade reactions often proceed through a series of intramolecular and intermolecular events. A reported palladium-catalyzed cascade for synthesizing dihydrochalcones involves the reaction of 3-hydroxypropionitrile (B137533) with two equivalents of an arylboronic acid, where one aryl group acylates and the other participates in a conjugate addition. acs.org

Organocatalysis has also enabled novel cascade reactions involving brominated aromatic systems. For instance, p-bromophenols have been used in direct organocatalytic stereoselective α-arylation reactions with enals, proceeding through SOMO (Singly Occupied Molecular Orbital) catalysis involving a reactive radical cation species. unm.edu Such strategies could potentially be adapted for the functionalization of the α-position of this compound.

Multi-component reactions involving precursors to this compound, such as p-bromobenzaldehyde, are well-documented. For example, the condensation of 4-hydroxycoumarin, 4-bromobenzaldehyde, and malononitrile (B47326) in the presence of a heteropolyacid catalyst yields the complex heterocyclic product 2-amino-4-(4-bromophenyl)-3-cyano-4,5-dihydropyran[3,2-c]chromene-5-one. scispace.com This highlights the utility of the p-bromophenyl carbonyl scaffold in building molecular diversity through MCRs.

A representative multi-component reaction involving a p-bromophenyl carbonyl compound is summarized in the table below.

Table 1: Example of a Multi-component Reaction Involving a p-Bromophenyl Aldehyde scispace.com
Reactant 1Reactant 2Reactant 3CatalystSolventProductYield
4-Hydroxycoumarin4-BromobenzaldehydeMalononitrileH6P2W18O62·18H2OEthanol:Water (1:1)2-amino-4-(4-bromophenyl)-3-cyano-4,5-dihydropyran[3,2-c]chromene-5-oneHigh

Elucidation of Reaction Intermediates and Transition States in this compound Transformations

Understanding the transient species—intermediates and transition states—involved in the reactions of this compound is crucial for optimizing reaction conditions and controlling selectivity.

In transformations involving the carbonyl group, several types of intermediates and transition states have been proposed. For additions of organometallic reagents like Grignard reagents to ketones, the reaction may not proceed through a simple dissociation but rather via a more complex transition state, such as a pentacoordinated magnesium species. dss.go.th For the allylboration of ketones, the high stereoselectivity observed is often explained by a chair-like, six-membered cyclic Zimmermann-Traxler transition state. acs.org In the case of reacting this compound with a γ-disubstituted allylboronic acid, this model would predict the formation of adjacent stereocenters with high fidelity. acs.org

In radical reactions, the formation of an α-keto radical is a plausible intermediate. acs.org This can be achieved through single-electron oxidation of the corresponding enolate. Such electrophilic α-keto radicals can then be trapped by nucleophiles, enabling direct C-C bond formation at the α-position of the ketone. acs.org

Computational studies on related ketone reactions provide further insight into transition states. For example, the thionation of ketones with Lawesson's reagent is proposed to proceed through an initial cycloaddition to form a thiaoxaphosphetane intermediate via a concerted, asynchronous transition state. acs.org This intermediate then undergoes a cycloreversion, also through a concerted asynchronous transition state, to yield the thioketone. acs.org

Derivatization and Strategic Utility of P Bromophenyl Heptyl Ketone As a Synthetic Intermediate

Design and Synthesis of Advanced Organic Scaffolds from p-Bromophenyl Heptyl Ketone

This compound serves as a versatile starting material for the construction of complex organic scaffolds. Its utility stems from the presence of the ketone functional group and the bromine-substituted aromatic ring, both of which are amenable to a wide array of chemical transformations.

One notable application is in the synthesis of fused carbo- and heterocyclic systems. For instance, through palladium-catalyzed coupling reactions, this compound derivatives can be elaborated into more complex structures. wiley.com An example is the synthesis of 1,7-bis(4-bromophenyl)hepta-1,6-diyne, a precursor for phosphole-containing conjugated polymers. wiley.com The ketone moiety can also be transformed, for example, through reduction to an alcohol followed by further reactions, to build intricate molecular architectures. mdpi.com

The synthesis of various advanced scaffolds often involves multi-step sequences. For example, this compound can undergo reactions such as the Mannich reaction, where it reacts with an aldehyde and an amine to form a β-amino ketone. hbni.ac.in These products can then be utilized in the synthesis of nitrogen-containing heterocycles. hbni.ac.in

Furthermore, the bromine atom on the phenyl ring is a key functional group for cross-coupling reactions, such as the Suzuki and Sonogashira reactions. mdpi.com This allows for the introduction of a wide variety of substituents, leading to the generation of diverse molecular libraries based on the this compound core. For example, a photo-induced, metal-free carbonylation of 1-(4-bromophenyl)ethan-1-one, a related compound, has been developed to synthesize various aryl esters and amides. wiley.com

The following table summarizes some examples of advanced organic scaffolds synthesized from this compound and related compounds:

Starting Material AnalogueReaction TypeResulting ScaffoldReference
1-(4-Bromophenyl)ethan-1-onePhoto-induced carbonylationAryl esters and amides wiley.com
1-Bromo-4-iodobenzenePalladium-catalyzed coupling1,7-Bis(4-bromophenyl)hepta-1,6-diyne wiley.com
2-Bromophenyl methyl ketonesCopper-catalyzed C-N couplingQuinazolines nih.gov
4-BromobenzaldehydeMannich reactionβ-Amino carbonyl compounds hbni.ac.in
1-(4-Bromophenyl)ethyl acetateLipase-catalyzed hydrolysis and Suzuki cross-coupling(R)-1-(4-biphenyl)ethanol mdpi.com

Construction of Heterocyclic Systems via Transformations of this compound (e.g., pyrazoles, pyrroles)

The chemical structure of this compound is well-suited for the synthesis of various heterocyclic compounds, particularly pyrazoles and pyrroles. The ketone functionality provides a reactive site for condensation and cyclization reactions, while the p-bromophenyl group can influence the electronic properties and subsequent reactivity of the molecule.

Pyrazoles:

Pyrazoles can be synthesized from α,β-unsaturated ketones, which can be derived from this compound, by reaction with hydrazines. acs.org An iodine-mediated metal-free one-pot synthesis has been established for the regioselective synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes and ketones with hydrazine (B178648) salts. acs.org Another approach involves the condensation of ketones with aldehydes and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles. organic-chemistry.org

A regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles utilizes trichloromethyl enones as starting materials. acs.org The reaction of these enones with arylhydrazine hydrochlorides leads to the 1,3-regioisomer, while the free hydrazine yields the 1,5-regioisomer. acs.org For example, methyl-5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate has been synthesized using this method. acs.org

Microwave-assisted synthesis has also been employed to produce dihydro-pyrazole hybrids from dibenzalacetones and substituted hydrazines. mdpi.com

Pyrroles:

The synthesis of pyrroles can be achieved through various methods starting from precursors related to this compound. One common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.org While this compound itself is not a 1,4-dicarbonyl compound, it can be a precursor to such structures.

A convenient method for pyrrole (B145914) synthesis involves the reaction of phenacyl bromides (α-bromo ketones), pentane-2,4-dione, and an amine in an aqueous medium using DABCO as a catalyst. scirp.org This method is applicable to substituted phenacyl halides, including those with a p-bromophenyl group. scirp.org For instance, 1-(5-(4-bromophenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone has been synthesized using this protocol. scirp.org

Furthermore, the development of metal-free catalytic systems for the synthesis of N-heterocyclic frameworks is an active area of research. rsc.org These methods often involve multicomponent reactions and provide access to polysubstituted pyrroles. rsc.org

The following table provides examples of heterocyclic systems synthesized from this compound analogues:

Starting Material AnalogueReagentsHeterocyclic ProductReference
α,β-Unsaturated ketone derived from this compoundHydrazine salts, I2Substituted pyrazole acs.org
Trichloromethyl enonePhenylhydrazine hydrochlorideMethyl-5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate acs.org
p-Bromophenacyl bromidePentane-2,4-dione, 4-fluoroaniline, DABCO1-(5-(4-bromophenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone scirp.org
Dibenzalacetone4-Bromophenylhydrazine(E)-1-(4-bromophenyl)-5-(4-bromophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole mdpi.com

Applications in Stereoselective Synthesis and Chirality Transfer

This compound and its derivatives are valuable substrates in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. The ketone functionality and the potential for introducing chirality make it a useful building block for creating enantiomerically enriched compounds.

One key application is in asymmetric reduction of the ketone to a secondary alcohol. This can be achieved using chiral catalysts, leading to the formation of one enantiomer in excess. uark.edu The resulting chiral alcohol can then be used in the synthesis of more complex chiral molecules.

Furthermore, this compound can be a precursor for the synthesis of chiral β-amino ketones through reactions like the decarboxylative Mannich reaction of chiral N-tert-butanesulfinyl imines with β-keto acids. ua.es These chiral β-amino ketones are versatile intermediates for the synthesis of enantiopure piperidin-4-ones, which are important structural motifs in many natural products and pharmaceuticals. ua.es

Chirality transfer is another important concept where the chirality of one molecule is used to induce chirality in another. In the context of this compound, a chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a subsequent reaction. For example, chiral boronates have been used for chirality transfer in the reaction of allylboronic acid esters with ketones to create adjacent quaternary stereocenters. acs.org

The synthesis of chiral sulfinyl compounds is another area where derivatives of this compound could be employed. Stereoselective oxidation of prochiral sulfenyl compounds is a common method for preparing nonracemic sulfoxides. acs.org

The following table summarizes some applications of this compound and its analogues in stereoselective synthesis:

ApplicationKey ReactionProduct TypeReference
Asymmetric ReductionCatalytic reduction of ketoneChiral secondary alcohol uark.edu
Synthesis of Chiral β-Amino KetonesDecarboxylative Mannich reactionEnantiopure β-amino ketones ua.es
Creation of Quaternary StereocentersAllylboration with chiral boronatesAcyclic compounds with adjacent quaternary stereocenters acs.org
Synthesis of Chiral SulfoxidesStereoselective oxidationNonracemic sulfoxides acs.org

Methodological Advancements in Syntheses Leveraging the this compound Core

Recent advancements in synthetic methodologies have further expanded the utility of this compound and related structures. These developments focus on improving efficiency, selectivity, and environmental friendliness of chemical transformations.

One significant area of advancement is the development of novel catalytic systems. For example, metal-free catalysts for the synthesis of N-heterocyclic frameworks are gaining prominence. rsc.org These catalysts offer a more sustainable alternative to traditional metal-based catalysts and have been successfully used in the synthesis of polysubstituted pyrroles. rsc.org

In the realm of cross-coupling reactions, photo-induced, transition-metal-free carbonylation of aryl bromides has emerged as a mild and efficient method for synthesizing aryl esters and amides. wiley.com This approach avoids the use of often expensive and toxic transition metal catalysts.

Microwave-assisted organic synthesis has also proven to be a valuable tool for accelerating reactions and improving yields. The synthesis of dihydro-pyrazole hybrids from dibenzalacetones and substituted hydrazines has been successfully carried out using microwave irradiation. mdpi.com

Furthermore, one-pot multicomponent reactions are being increasingly developed to construct complex molecules from simple starting materials in a single step, which is both time and resource-efficient. organic-chemistry.org The synthesis of pyrazoles from ketones, aldehydes, and hydrazine monohydrochloride is an example of such a process. organic-chemistry.org

The development of organocatalysis has also provided new avenues for the stereoselective synthesis of molecules derived from this compound. For instance, organocatalyzed intramolecular Mannich reactions have been used to synthesize enantiopure piperidin-4-ones. ua.es

The following table highlights some methodological advancements relevant to the synthesis and derivatization of this compound:

Methodological AdvancementApplicationAdvantageReference
Metal-Free CatalysisSynthesis of N-heterocyclesSustainable, avoids toxic metals rsc.org
Photo-induced CarbonylationSynthesis of aryl esters and amidesMild conditions, transition-metal-free wiley.com
Microwave-Assisted SynthesisSynthesis of dihydro-pyrazolesFaster reaction times, improved yields mdpi.com
One-Pot Multicomponent ReactionsSynthesis of pyrazolesTime and resource efficient organic-chemistry.org
OrganocatalysisStereoselective synthesis of piperidin-4-onesEnantioselective, metal-free ua.es

Advanced Spectroscopic and Computational Characterization of P Bromophenyl Heptyl Ketone

Sophisticated Spectroscopic Approaches for Structural and Electronic Insights

Advanced spectroscopic techniques are indispensable for the detailed characterization of molecular structures and electronic environments. For p-bromophenyl heptyl ketone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational and electronic spectroscopies offers a complete picture of its molecular architecture.

While one-dimensional (1D) NMR provides fundamental information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), multi-dimensional NMR techniques are essential for unambiguously assigning complex structures. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons in the this compound molecule.

In a typical ¹H NMR spectrum of a related compound, 1-(4-bromophenyl)ethanol, the aromatic protons appear as multiplets in the range of δ 7.21–7.46 ppm, while the methyl protons are observed as a doublet at δ 1.44 ppm. acs.org For this compound, the aromatic protons on the p-bromophenyl group would exhibit characteristic splitting patterns in the aromatic region of the spectrum. The protons of the heptyl chain would appear in the aliphatic region, with the methylene (B1212753) group adjacent to the carbonyl showing a characteristic downfield shift due to the electron-withdrawing effect of the carbonyl group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of a ketone typically appears significantly downfield, often in the range of δ 190-200 ppm. The carbons of the p-bromophenyl ring would show distinct signals, with the carbon atom bonded to the bromine atom being influenced by the halogen's electronegativity and heavy atom effect.

TechniqueExpected Chemical Shift Range (ppm)Structural Information Provided
¹H NMR~7.4-7.6 (aromatic), ~2.9 (α-CH₂), ~0.8-1.7 (heptyl chain)Provides information on the electronic environment of protons and their connectivity.
¹³C NMR~198-200 (C=O), ~128-138 (aromatic), ~20-40 (heptyl chain)Reveals the carbon framework of the molecule.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. lcms.cz For this compound (C₁₄H₁₉BrO), HRMS would provide a highly accurate mass measurement, confirming its elemental composition. kemcal.com

The fragmentation pattern in mass spectrometry offers valuable structural information. In aromatic ketones, a common fragmentation pathway is the α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain is broken. miamioh.edulibretexts.org This would result in the formation of a stable acylium ion. Another characteristic fragmentation is the McLafferty rearrangement, if a γ-hydrogen is available on the alkyl chain.

Key expected fragments for this compound would include:

The molecular ion peak [M]⁺ : This peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

[M-C₆H₁₃]⁺ : Resulting from α-cleavage, leading to the p-bromobenzoyl cation.

[C₇H₅BrO]⁺ : The p-bromobenzoyl cation, which would be a prominent peak.

[C₆H₄Br]⁺ : Arising from the loss of a carbonyl group from the p-bromobenzoyl cation.

Fragment IonProposed StructureSignificance
[C₁₄H₁₉BrO]⁺Molecular IonConfirms molecular weight and shows bromine isotope pattern.
[C₇H₅BrO]⁺p-Bromobenzoyl cationCharacteristic fragment from α-cleavage.
[C₆H₄Br]⁺Bromophenyl cationIndicates loss of CO from the benzoyl fragment.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.commt.com The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the heptyl group would be observed just below 3000 cm⁻¹. The C-Br stretching vibration usually appears in the fingerprint region, at lower wavenumbers.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide clear signals for the C-C stretching vibrations of the aromatic ring and the alkyl chain. americanpharmaceuticalreview.com Differences in the vibrational spectra can be used to study conformational changes and intermolecular interactions in different physical states (e.g., solid vs. solution). americanpharmaceuticalreview.com

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic Technique
C=O Stretch1680 - 1700IR (strong), Raman (moderate)
Aromatic C-H Stretch> 3000IR (moderate), Raman (strong)
Aliphatic C-H Stretch< 3000IR (strong), Raman (strong)
C-Br Stretch600 - 500IR (moderate), Raman (strong)

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. uzh.ch Aromatic ketones like this compound are expected to exhibit two main absorption bands. uomustansiriyah.edu.iq The first is a strong intensity band at shorter wavelengths, corresponding to the π → π* transition of the aromatic ring and the carbonyl group. The second is a weaker intensity band at longer wavelengths, resulting from the n → π* transition of the non-bonding electrons on the carbonyl oxygen to the antibonding π* orbital. uzh.ch The position and intensity of these bands can be influenced by the solvent polarity. uomustansiriyah.edu.iq The conjugation between the phenyl ring and the carbonyl group is a key factor determining the absorption wavelengths. beilstein-journals.org

Electronic TransitionExpected Wavelength Range (nm)Characteristics
π → π~250-280High molar absorptivity.
n → π~300-330Low molar absorptivity, sensitive to solvent polarity.

Quantum Chemical and Computational Modeling

Computational chemistry provides a theoretical framework to complement experimental data, offering a deeper understanding of molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric, electronic, and vibrational properties of molecules. nih.govresearchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can be employed to:

Optimize the molecular geometry : This provides theoretical bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov

Calculate vibrational frequencies : The computed IR and Raman spectra can be used to aid in the assignment of experimental vibrational bands. nih.gov

Determine electronic properties : DFT allows for the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and electronic transitions of the molecule. science.gov The distribution of these frontier orbitals can indicate the sites of electrophilic and nucleophilic attack.

DFT studies on similar brominated aromatic compounds have shown that the presence of the bromine atom influences the electronic structure through inductive and resonance effects. nih.govscience.gov

Computational ParameterInformation ObtainedSignificance
Geometry OptimizationBond lengths, bond angles, dihedral anglesProvides the most stable 3D structure of the molecule.
Frequency CalculationVibrational frequencies and intensitiesAids in the interpretation of experimental IR and Raman spectra.
HOMO-LUMO AnalysisEnergy gap, orbital distributionsRelates to chemical reactivity and electronic transitions.

Density Functional Theory (DFT) for Molecular and Electronic Structure

Detailed Conformational Analysis and Potential Energy Surfacesrsc.org

A molecule's conformation significantly influences its physical properties and reactivity. Conformational analysis, particularly through the calculation of a potential energy surface (PES), is a key computational technique to identify stable conformers and the energy barriers between them. jamberoo.org A PES scan involves systematically changing specific dihedral angles within the molecule and calculating the energy at each step, while allowing the rest of the geometry to relax. jamberoo.orguni-muenchen.de

For this compound, the most significant conformational flexibility arises from the rotation around the single bonds of the heptyl chain and the bond connecting the carbonyl group to the phenyl ring. A relaxed PES scan could be performed by systematically rotating the dihedral angle between the plane of the phenyl ring and the carbonyl group. ncsu.eduresearchgate.net This would reveal the most stable arrangement, which is typically a planar or near-planar conformation to maximize conjugation, and identify the rotational energy barriers. swinburne.edu.au Studies on similar aromatic ketones demonstrate that the lowest energy conformation is often where the carbonyl group is coplanar with the aromatic ring. researchgate.net For this compound, additional PES scans would be necessary to map the conformational landscape of the flexible heptyl chain, identifying low-energy staggered conformations and transition states for bond rotation.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Stability Predictionsrsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's kinetic stability, chemical reactivity, and electronic properties. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netyoutube.com

In computational studies of related p-bromophenyl chalcones and ketones, the HOMO is typically localized over the more electron-rich parts of the molecule, often involving the phenyl ring and the π-system, while the LUMO is centered on the electron-accepting regions, such as the carbonyl group and the conjugated system. researchgate.netniscpr.res.in For this compound, the HOMO would likely be distributed across the p-bromophenyl ring, with contributions from the bromine atom's lone pairs and the π-electrons. The LUMO would be predominantly located on the carbonyl group and the phenyl ring, characterizing it as a π* antibonding orbital.

The energy gap is a key parameter derived from FMO analysis. While the absolute values can vary with the computational method, the trends are informative. For instance, DFT calculations on m-bromoacetophenone yielded a HOMO-LUMO gap that indicates charge transfer occurs within the molecule. researchgate.net Studies on chalcones containing a p-bromophenyl group have also used the HOMO-LUMO gap to infer moderate electronic excitation energies. vulcanchem.com

Table 1: Representative FMO Data for Structurally Similar Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Computational Method Reference
m-Bromoacetophenone - - - DFT/CEP-121G researchgate.net
(2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one - - - B3LYP/6-31+G(d) niscpr.res.in

Note: Specific energy values from the literature are often method-dependent and are presented here to illustrate the type of data generated.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions and Charge Transferrsc.orgresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, aligning with the classic Lewis structure concept. uni-muenchen.deaiu.eduwisc.edu This method is particularly powerful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer, by examining the interactions between filled (donor) and vacant (acceptor) orbitals. uni-muenchen.dewisc.edu

The stabilization energy, E(2), associated with a donor-acceptor interaction is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction. researchgate.net In molecules like this compound, significant interactions would be expected between the lone pairs of the carbonyl oxygen (n_O) and the antibonding orbitals of adjacent C-C bonds (σ). Similarly, interactions between the π orbitals of the phenyl ring and the π orbital of the carbonyl group (π → π*) are crucial for understanding electronic delocalization. niscpr.res.in

NBO analysis on related p-bromophenyl chalcones has revealed significant hyperconjugative interactions that contribute to molecular stability. researchgate.nettandfonline.com These studies quantify the delocalization of electron density, confirming the occurrence of intramolecular charge transfer (ICT) from the electron-donating parts of the molecule to the electron-accepting parts. niscpr.res.indergipark.org.tr For this compound, NBO analysis would quantify the electron-withdrawing effect of the bromo-substituted ring and the carbonyl group, as well as delocalization involving the heptyl chain.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
π (C-C) of Phenyl Ring π* (C=O) High π-conjugation, charge delocalization
n (O) σ* (C-C) of Heptyl Chain Moderate Hyperconjugation, lone pair delocalization

Note: This table is a hypothetical representation of expected interactions in this compound based on principles of NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Site Reactivityrsc.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govbhu.ac.in The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. ajchem-a.com

Red Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These are the most likely sites for nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would predictably show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. ajchem-a.comresearchgate.net This makes the carbonyl oxygen a prime target for protons and other electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring and the heptyl chain. bhu.ac.in The carbonyl carbon, being directly bonded to the electronegative oxygen, would exhibit a degree of positive potential, making it the site for nucleophilic attack. The bromine atom would show a region of negative potential around its periphery, but also a region of positive potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding. nih.gov

Prediction of Non-Linear Optical (NLO) Properties and Hyperpolarizabilityrsc.orgresearchgate.net

Non-linear optical (NLO) materials have applications in technologies like frequency conversion and optical switching. aiu.eduniscpr.res.in The NLO response of a molecule is related to its ability to alter its charge distribution in the presence of a strong electric field. This response is quantified by the molecular polarizability (α) and, more importantly for second-order NLO effects, the first hyperpolarizability (β). wikipedia.org

Studies on related chalcones containing p-bromophenyl groups have shown that these molecules can exhibit significant NLO properties, with calculated hyperpolarizability values often compared to the standard reference material, urea. tandfonline.com The presence of the bromine atom can enhance the hyperpolarizability and improve other material properties like transparency and thermal stability. ajchem-a.com

Table 3: Calculated NLO Properties for a Representative p-Bromophenyl Chalcone

Property Calculated Value (a.u.) Computational Method Reference
Dipole Moment (μ) - CAM-B3LYP/6-31+G(d) niscpr.res.in
Polarizability (α) - CAM-B3LYP/6-31+G(d) niscpr.res.in

Note: Values are highly dependent on the specific molecular structure and computational method. This table illustrates the type of data generated in NLO studies.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Propertiesrsc.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their photophysical properties, such as UV-Vis absorption spectra. urfu.rudergipark.org.tr It calculates the energies of electronic transitions from the ground state to various excited states and the probability of these transitions (oscillator strength). niscpr.res.in

The photophysical behavior of p-bromophenyl ketones has been a subject of interest. acs.org TD-DFT calculations on related p-bromophenyl compounds can predict the wavelength of maximum absorption (λmax) and assign the electronic transitions responsible for the absorption bands, which are typically π → π* and n → π* transitions. urfu.ru The π → π* transitions, usually of high intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, typically weaker, involve the excitation of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital. niscpr.res.in

Experimental and computational studies on p-bromoacetophenone have investigated its triplet state and the mechanism of C-Br bond cleavage upon photoexcitation. acs.orgacs.org TD-DFT calculations would be essential to understand the nature of the excited states (e.g., singlet vs. triplet, π,π* vs. n,π*) of this compound and to rationalize its photochemistry and photostability. researchgate.net The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM), as solvent polarity can significantly shift absorption spectra. niscpr.res.inreddit.com

Computational Studies on Reaction Mechanisms and Kineticsacs.orgurfu.runiscpr.res.inmdpi.commdpi.com

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states, intermediates, and calculating activation energies. diva-portal.orgacs.orgacs.org This provides a deep understanding of reaction kinetics and selectivity. mdpi.commdpi.com

For this compound, a key reaction is the reduction of the carbonyl group to a secondary alcohol. Computational studies on ketone reduction, such as the Meerwein-Ponndorf-Verley (MPV) reduction or hydride transfer reactions, have been performed on model systems like acetophenone. mdpi.comacs.org These studies map out the reaction energy profile, showing the relative energies of reactants, transition states, intermediates, and products. rsc.org For example, DFT calculations on a manganese-catalyzed ketone reduction revealed a multi-step mechanism and showed that explicit solvent molecules play a crucial role in lowering the activation barrier. acs.org

Another area of study is the α-functionalization of ketones. mdpi.comresearchgate.net Computational investigations of these reactions help to understand chemoselectivity by comparing the activation energies of competing reaction pathways. mdpi.com For this compound, computational studies could predict the feasibility and kinetics of various transformations, such as enolate formation, aldol (B89426) reactions, or substitution reactions on the aromatic ring, providing a theoretical foundation for synthetic planning. unimi.itmdpi.com

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
p-Bromoacetophenone
(2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
(2E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
m-Bromoacetophenone
Urea
Acetophenone
Benzaldehyde
Cyclohexanone
Cinnamaldehyde
2-Cyclohexen-1-one
1-(4-Bromophenyl)-1-oxopropan-2-yl Formate
CuBr
CuBr2
TMSCF3
H2O
DMF
Vanillin
Guaiacol
3-(2-(4-bromophenyl)hydrazinylidene)pentane-2,4-dione
3,5-diethyl-2,6-di(2-bromophenyl)piperidin-4-one picrate
(E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
2,4'-dibromoacetophenone

Future Prospects and Emerging Research Areas for P Bromophenyl Heptyl Ketone Chemistry

Development of Novel Catalytic Systems for p-Bromophenyl Heptyl Ketone Transformations

The transformation of this compound is heavily reliant on catalysis. The development of novel catalytic systems is paramount for enhancing selectivity, improving efficiency, and expanding the scope of possible reactions. Future research will likely concentrate on several classes of catalysts.

Palladium-based catalysts have long been the cornerstone of cross-coupling reactions, and their evolution continues. Research into ligands for palladium catalysts aims to control reactivity, particularly in molecules with multiple reactive sites like this compound. acs.org For instance, the selective cross-coupling at the C-Br bond without affecting the ketone can be fine-tuned by ligand choice. acs.org The development of catalysts for Heck, Suzuki, Stille, and Buchwald-Hartwig aminations will remain a central theme, allowing the bromo-substituent to be replaced with a vast array of functionalities. acs.orgthermofisher.com Furthermore, palladium catalysis is not limited to cross-coupling; it is also instrumental in reactions like the Wacker oxidation, which transforms terminal alkenes into methyl ketones, and in cycloisomerization reactions of functionalized ketones. acs.orgresearchgate.net

Beyond palladium, iridium-based catalysts are emerging as powerful tools for hydrogen transfer reactions. kyoto-u.ac.jp These catalysts can be employed in the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is temporarily oxidized to a ketone, which then reacts with a nucleophile, followed by reduction of the resulting intermediate by the iridium-hydride species. kyoto-u.ac.jp This allows for the formation of C-C and C-N bonds adjacent to the carbonyl group in a highly atom-economical manner. Chiral ruthenium complexes have also shown significant promise in the asymmetric hydrogenation of ketones, including racemic variants via dynamic kinetic resolution (DKR), to produce optically active alcohols, which are valuable chiral building blocks. sigmaaldrich.com

A significant trend is the move towards more sustainable and inexpensive catalysts. Simple and readily available salts, such as potassium carbonate (K₂CO₃), have been demonstrated to be effective catalysts for reactions like the hydroboration of ketones. acs.org This approach avoids the use of toxic and costly transition metals and ligands, aligning with the principles of green chemistry. acs.orgacs.org

Table 1: Promising Catalytic Systems for this compound

Catalyst System Target Transformation Potential Outcome for this compound Reference
Palladium-phosphine complexes Cross-Coupling (Suzuki, Stille, etc.) Functionalization at the bromine position to form biaryls, aryl-amines, etc. acs.orgthermofisher.com
Iridium-pincer complexes Borrowing Hydrogen/Hydrogen Autotransfer α-alkylation or α-amination of the heptyl chain. kyoto-u.ac.jp
Chiral Ruthenium-diamine complexes Asymmetric Hydrogenation (DKR) Synthesis of enantiomerically pure 1-(4-bromophenyl)heptan-1-ol. sigmaaldrich.com
Potassium Carbonate (K₂CO₃) Hydroboration Reduction of the ketone to an alcohol under mild, metal-free conditions. acs.org
Palladium(II) Chloride/Sodium Iodide Ring-Opening Cycloisomerization Potential for constructing furan (B31954) rings from ketone derivatives. acs.org

Sustainable and Environmentally Benign Synthetic Routes in this compound Chemistry

The chemical industry's growing emphasis on sustainability is steering research towards greener synthetic methodologies. For a compound like this compound, this involves minimizing waste, reducing energy consumption, and using less hazardous materials. pageplace.de

One of the most impactful green chemistry strategies is the reduction or elimination of volatile organic solvents. pageplace.de Solvent-free reaction conditions, often facilitated by microwave irradiation or solid-supported catalysis, are a key area of future research. pageplace.de Mineral oxides, for example, can act as effective microwave adsorbents, enabling rapid and uniform heating that can accelerate reactions and minimize product degradation. pageplace.de Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, embody the principles of atom economy and procedural simplicity. researchgate.net Developing MCRs that incorporate this compound as a starting material could provide rapid access to complex molecules, such as highly substituted pyridines, in a sustainable fashion. researchgate.net

The use of recyclable catalysts is another cornerstone of green chemistry. While homogeneous catalysts are often highly active and selective, their separation from the reaction mixture can be challenging. Heterogenizing these catalysts on solid supports or using phase-transfer catalysis can facilitate easy recovery and reuse. pageplace.de The development of robust, recyclable catalytic systems for the transformation of this compound will be a significant research focus.

Furthermore, the choice of reagents is critical. There is a continuous effort to replace stoichiometric and often hazardous reagents with catalytic alternatives. For instance, traditional bromination often uses molecular bromine, which is highly toxic and corrosive. sci-hub.se Research into solid, safer brominating agents or catalytic bromination cycles is ongoing. sci-hub.se Similarly, oxidations can be performed using clean oxidants like molecular oxygen or hydrogen peroxide, often in conjunction with a catalyst, instead of stoichiometric heavy-metal oxidants.

Table 2: Green Synthetic Approaches for Ketone Chemistry

Sustainable Strategy Example Application Relevance to this compound Reference
Solvent-Free Synthesis Microwave-assisted synthesis of heterocycles. Could be applied to cyclization or condensation reactions involving the ketone. pageplace.de
Multicomponent Reactions One-pot synthesis of tetra-arylpyridines from ketones. A pathway to complex heterocyclic structures from this compound. researchgate.net
Recyclable Catalysis Ionic liquids as recyclable catalysts for condensation reactions. Enhancing the sustainability of transformations like aldol (B89426) condensation. mdpi.com
Safer Reagents Use of solid bromine carriers instead of molecular bromine. Safer methods for further functionalization of the aromatic ring if needed. sci-hub.se
Metal-Free Catalysis p-Toluenesulfonic acid (PTSA) catalyzed α-ketoacetal formation. A metal-free route to protect or functionalize the position alpha to the carbonyl. acs.org

Exploration of Advanced Functional Materials Applications Derived from this compound Scaffolds

The structure of this compound makes it an attractive building block for advanced functional materials. The rigid bromophenyl group can be incorporated into polymer backbones, while the heptyl chain can impart solubility or influence morphology. The bromine atom serves as a convenient handle for polymerization reactions.

A promising area is the synthesis of high-performance polymers. For example, the bromo-functionality allows this compound derivatives to be used as monomers in cross-coupling polymerization reactions like Suzuki or Sonogashira co-polycondensation. whiterose.ac.uk This could lead to the creation of novel conjugated polymers for applications in organic electronics. Such polymers are central to the development of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). whiterose.ac.uk The specific properties of the resulting polymer, such as its triplet energy level and charge-transport characteristics, could be tuned by modifying the structure derived from the ketone. whiterose.ac.uk

Another potential application lies in the synthesis of polymers for membrane applications. Poly(ether ether ketone) (PEEK) and related structures are known for their excellent thermal and chemical stability. science.gov By transforming the ketone and bromo-functionalites of this compound, it could serve as a precursor to monomers for creating novel poly-aromatic ethers or similar high-stability polymers. These materials are of interest for applications such as anion exchange membranes in fuel cells or for gas separation. science.gov

The synthesis of specialized heterocyclic scaffolds from ketone precursors is also a route to functional molecules. hbni.ac.in Heterocycles derived from this compound could exhibit interesting photophysical properties, making them suitable as fluorescent dyes, sensors, or components in supramolecular assemblies. hbni.ac.in

Table 3: Potential Functional Materials from this compound

Material Class Synthetic Strategy Potential Application Reference
Conjugated Polymers Suzuki or Sonogashira co-polycondensation using the C-Br bond. Host materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs. whiterose.ac.uk
High-Performance Polymers Transformation into monomers for poly(ether ether ketone)-type structures. Anion exchange membranes for fuel cells; gas separation membranes. science.gov
Functional Dyes Cyclization reactions involving the ketone to form heterocyclic systems. Fluorescent probes, sensors, photophysical studies. hbni.ac.in
Liquid Crystals Incorporation of the rigid bromophenyl core into mesogenic structures. Display technologies, optical switching. N/A

Integration of Data Science and Machine Learning for Reaction Discovery and Optimization in Ketone Chemistry

The intersection of data science and chemistry is creating a paradigm shift in how chemical research is conducted. For ketone chemistry, including transformations of this compound, machine learning (ML) and data-driven approaches offer powerful tools to accelerate discovery and optimization. nih.gov

One of the key applications is the prediction of reaction outcomes. rsc.org By training ML models on large datasets of chemical reactions, it is possible to predict the yield or selectivity of a reaction for a new substrate or under new conditions. nih.govrsc.org For instance, a model could be developed to predict the success of a specific cross-coupling reaction on this compound with various coupling partners, saving significant experimental time and resources. High-throughput experimentation (HTE) combined with ML can rapidly explore a vast reaction space to identify optimal catalysts and conditions. rsc.org

Machine learning is also being used for functional group identification and spectral analysis. Models can be trained to recognize the spectral signatures of functional groups, such as ketones, from infrared (IR) or NMR spectra, aiding in rapid characterization. wolfram.com This can be extended to more complex tasks, such as predicting molecular properties from structure, which is crucial in the design of functional materials. nih.gov

Furthermore, data-driven approaches are being developed for reaction discovery. Historically, new reactions were often found through serendipity or intuition. Now, algorithms can analyze known chemical transformations to propose novel, plausible reaction pathways. This "computer-aided synthesis planning" can suggest innovative ways to transform the this compound scaffold into valuable target molecules. nih.govtowardsdatascience.com The integration of these computational tools with automated synthesis platforms promises to create a closed loop of design, prediction, synthesis, and testing, dramatically accelerating the pace of chemical innovation.

Table 4: Data Science and Machine Learning in Ketone Chemistry

Application Area Technique/Tool Potential Impact on this compound Research Reference
Reaction Outcome Prediction Random Forest Models, Neural Networks Predict yields and identify optimal conditions for transformations without extensive screening. rsc.orgnih.gov
Functional Group Identification Multiclass Classification Models Automated analysis of IR spectra to confirm the presence of the ketone or its transformation products. wolfram.com
Data-Driven Modeling Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Predict the material properties (e.g., triplet energy) of polymers derived from the ketone scaffold. nih.gov
Reaction Discovery Retrosynthesis Algorithms, Expert Systems Propose novel synthetic routes to complex targets starting from this compound. nih.govtowardsdatascience.com

Q & A

Q. Artifact resolution :

  • Solvent impurities (e.g., residual THF in ¹H NMR) are eliminated via rigorous drying under vacuum.
  • Overlapping signals in crowded regions (e.g., δ 1.2–1.6 ppm) are resolved using 2D COSY or HSQC experiments .

Advanced: How can researchers address contradictions in reported melting points for this compound derivatives?

Discrepancies in melting points (e.g., 156–161°C vs. 96.5–98°C for similar bromo-ketones) often arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) favor different crystal forms. Use differential scanning calorimetry (DSC) to identify polymorphic transitions .
  • Purity : Trace heptyl alcohol or unreacted Grignard reagents depress melting points. Validate purity via HPLC (≥99% area) with a C18 column and UV detection at 254 nm .
  • Substituent effects : Ortho-bromo isomers (if present) exhibit lower melting points due to reduced symmetry. Confirm regiochemistry via NOESY (nuclear Overhauser effect spectroscopy) to rule out positional isomers .

Advanced: What strategies mitigate ketone degradation during prolonged storage, and how are degradation products identified?

p-Bromophenyl heptyl ketone is prone to α-halogenation and oxidation under ambient conditions. Mitigation strategies include:

  • Storage conditions : Argon atmosphere at −20°C in amber vials reduces photolytic cleavage of the C–Br bond .
  • Stabilizers : Add 0.1% (w/w) BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

Q. Degradation analysis :

  • GC-MS : Detect volatile byproducts (e.g., heptane from chain cleavage) using headspace sampling.
  • LC-MS/MS : Identify non-volatile oxidation products (e.g., carboxylic acids) via reverse-phase chromatography and negative-ion mode detection .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

The para-bromo group exerts dual effects:

  • Electronic : The electron-withdrawing bromine deactivates the carbonyl, reducing nucleophilic attack rates (e.g., by Grignard reagents). Kinetic studies show a 40% slower reaction compared to non-halogenated analogs .
  • Steric : The heptyl chain’s bulkiness hinders access to the carbonyl carbon. Computational modeling (DFT) reveals increased activation energy (ΔG‡ ≈ 85 kJ/mol) for nucleophilic additions compared to shorter-chain analogs .

Q. Methodological recommendations :

  • Use bulky nucleophiles (e.g., tert-butyllithium) to leverage steric complementarity.
  • Microwave-assisted synthesis (100°C, 20 min) accelerates reactions by overcoming kinetic barriers .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles are mandatory. Use a respirator (NIOSH P100) if aerosolization is possible .
  • Ventilation : Conduct reactions in a fume hood with ≥100 ft/min face velocity.
  • Spill management : Absorb with vermiculite, seal in chemically resistant containers, and dispose as halogenated waste .
  • Toxicology : Acute exposure may cause respiratory irritation. Pre-screen for neurotoxicity using in vitro models (e.g., SH-SY5Y cell viability assays), as alkyl ketones exhibit neurotoxic potential .

Advanced: How can researchers validate the environmental persistence of this compound using computational and experimental methods?

  • Computational :
    • Predict biodegradation pathways using EPI Suite’s BIOWIN model (aerobic half-life ≈ 60 days).
    • Estimate bioaccumulation (log Kow ≈ 4.2) via COSMOtherm simulations .
  • Experimental :
    • Soil microcosms : Monitor degradation via LC-MS under OECD 307 guidelines.
    • Aquatic toxicity : Perform Daphnia magna 48-h EC50 tests; reported EC50 values for similar bromo-ketones range from 2–5 mg/L .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.